2-Chloro-N'-[(1E)-phenylmethylidene]benzohydrazide
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Overview
Description
2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety (NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the condensation reaction between 2-chlorobenzohydrazide and benzaldehyde. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid and an organic solvent like ethanol. The mixture is refluxed for a few hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides with different functional groups.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with biological targets through its hydrazone moiety. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N’-[(E)-(2,4-dichlorophenyl)methylidene]benzohydrazide
- 2-chloro-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
Uniqueness
2-chloro-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its specific substitution pattern and the presence of the phenylmethylidene group. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other benzohydrazide derivatives .
Properties
Molecular Formula |
C14H11ClN2O |
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Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-chlorobenzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)14(18)17-16-10-11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10- |
InChI Key |
PIEWRITYFYVJPO-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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